N-[4-(4-Bromo-butoxy)-phenyl]-acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
N-[4-(4-bromobutoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-10(15)14-11-4-6-12(7-5-11)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
JLCOFWCSXKKYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCBr |
Origin of Product |
United States |
N Acetylation of 4 Aminophenol:the Initial Step is Often the Acetylation of 4 Aminophenol to Form N 4 Hydroxyphenyl Acetamide Also Known As Paracetamol or Acetaminophen .google.comthis Reaction is Typically Carried out Using Acetic Anhydride or Acetyl Chloride.
The mechanism involves the nucleophilic attack of the amino group of 4-aminophenol (B1666318) on the electrophilic carbonyl carbon of acetic anhydride (B1165640). The nitrogen atom is a stronger nucleophile than the phenolic oxygen, leading to selective N-acetylation. The process proceeds through a tetrahedral intermediate, which then collapses to form the amide and a molecule of acetic acid as a byproduct. byjus.com
Williamson Ether Synthesis:the Second Key Step is the Attachment of the 4 Bromobutoxy Side Chain to the Phenolic Oxygen of N 4 Hydroxyphenyl Acetamide. This is Achieved Via the Williamson Ether Synthesis.byjus.comwikipedia.orgmasterorganicchemistry.comthe Reaction Involves Deprotonating the Phenol with a Suitable Base E.g., Sodium Hydride, Nah, or Potassium Carbonate, K₂co₃ to Form a More Nucleophilic Phenoxide Ion.libretexts.orgchemistrytalk.org
This phenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of a 1,4-dihaloalkane (such as 1,4-dibromobutane). The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. wikipedia.orgmasterorganicchemistry.com The phenoxide attacks the carbon atom bonded to a bromine atom, displacing the bromide leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com
Table 2: Key Synthetic Reactions and Mechanistic Details
| Reaction | Starting Materials | Reagents | Key Mechanism |
|---|---|---|---|
| N-Acetylation | 4-Aminophenol (B1666318) | Acetic Anhydride (B1165640) | Nucleophilic Acyl Substitution |
| Ether Synthesis | N-(4-hydroxyphenyl)acetamide, 1,4-Dibromobutane | Base (e.g., K₂CO₃) | Sɴ2 (Bimolecular Nucleophilic Substitution) |
Molecular Structure and Conformation Analysis
Computational Chemistry and Molecular Modeling
No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure of N-[4-(4-Bromo-butoxy)-phenyl]-acetamide were found. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electron density, and reactivity.
There is no available research on the conformational landscape of this compound. Determining the various low-energy conformations (energy minima) is crucial for understanding its potential biological activity and physical properties.
Information regarding molecular dynamics simulations to assess the conformational flexibility of this compound is not present in the scientific literature. These simulations would offer a dynamic view of the molecule's behavior over time.
No studies containing electrostatic potential maps or detailed charge distribution analysis for this compound could be located. This information is vital for understanding intermolecular interactions.
Spectroscopic and Crystallographic Characterization Techniques
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
No publicly available IR or Raman spectra for this compound could be located. This type of analysis would be crucial for identifying the characteristic vibrational modes of its functional groups, such as the amide N-H and C=O stretches, the aromatic C-H and C=C vibrations, the ether C-O-C stretch, and the alkyl C-H bonds of the butoxy chain, as well as the C-Br stretch.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
A documented mass spectrum for this compound, which would confirm its molecular weight of 286.16 g/mol and elucidate its fragmentation pathways under ionization, is not available in the searched databases. chemicalbook.com Such data would be invaluable for understanding the stability of different parts of the molecule.
Investigational Biological Activities and Mechanisms Non Clinical
Enzyme Modulation and Binding Studies
Enzyme modulation is a critical area of drug discovery, and compounds containing acetamide (B32628) moieties are frequently evaluated for their potential to inhibit various enzymes.
Evaluation of Cyclooxygenase (COX) Inhibition in In Vitro Systems
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The acetamide functional group is a feature in some molecules designed as COX inhibitors. galaxypub.coarchivepp.com Research into various acetamide derivatives has explored their potential to selectively inhibit COX-2 over COX-1, which is a strategy to reduce certain side effects associated with traditional NSAIDs. nih.govnih.gov
However, a review of available scientific literature reveals a lack of specific studies investigating the in vitro inhibitory activity of N-[4-(4-Bromo-butoxy)-phenyl]-acetamide against COX-1 and COX-2 enzymes. Therefore, no data on its potency (e.g., IC50 values) or selectivity for these enzymes is currently available.
Exploration of Other Enzyme Inhibitory Potentials
Beyond COX enzymes, broad screening of compound libraries against a wide range of enzymes is a common practice in early-stage drug discovery to identify novel therapeutic targets or off-target effects. Acetamide-containing compounds have been investigated for their inhibitory effects on various other enzymes. researchgate.net
Currently, there is no published research detailing the screening of this compound against other enzyme panels. Its potential to modulate the activity of other enzymes remains uncharacterized.
Receptor Ligand Profiling and Functional Assays
G-protein coupled receptors (GPCRs) and ion channels are major classes of drug targets, and novel chemical entities are often profiled for their ability to interact with these receptors. nih.govnih.gov
Assessment of Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Affinity and Functional Activity in vitro
Serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes, are crucial targets for therapies addressing a range of central nervous system disorders. nih.govresearchgate.net The chemical scaffolds of many known serotonin receptor ligands feature elements that are broadly similar to portions of this compound.
Despite these general structural similarities to some classes of neurologically active agents, there are no specific in vitro studies in the public domain that have evaluated the binding affinity or functional activity (agonist or antagonist) of this compound at 5-HT1A, 5-HT2A, or other serotonin receptor subtypes.
Screening against other G-protein Coupled Receptors (GPCRs) or Ion Channels
Comprehensive screening against panels of GPCRs and ion channels is a standard procedure to understand a compound's selectivity and potential for off-target effects. nih.govnih.gov This process helps in identifying any unintended interactions that could lead to adverse effects or new therapeutic applications.
There is no publicly available data from such broad screening campaigns for this compound. Its profile of activity across the wider landscape of GPCRs and ion channels has not been reported.
Cellular and Molecular Mechanistic Studies (in vitro)
In vitro cellular and molecular studies are fundamental to elucidating the mechanism of action of a compound. These studies can reveal how a compound affects cellular signaling pathways, gene expression, and other molecular processes.
A thorough search of the scientific literature did not yield any in vitro studies investigating the cellular or molecular mechanisms of action of this compound. Consequently, its effects on cellular pathways and molecular targets remain unknown.
Investigation of Cellular Pathway Modulation (e.g., anti-inflammatory cascades, NO release)
The modulation of cellular pathways, particularly those involved in inflammation, is a noted characteristic of several acetamide derivatives. Studies on related compounds indicate potential anti-inflammatory activity through the regulation of pro-inflammatory cytokines and oxidative stress markers. For instance, the compound N-(2-hydroxy phenyl) acetamide was found to possess promising anti-arthritic properties in an adjuvant-induced arthritis rat model. nih.gov Its administration was associated with a significant reduction in serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, this compound beneficially altered oxidative stress markers, including nitric oxide (NO) and peroxide, which are closely linked to its anti-inflammatory action. nih.gov
The concept of modifying acetamide-containing molecules to influence nitric oxide signaling is also explored in the development of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs). nih.govdntb.gov.ua In this strategy, an NO-releasing moiety is attached to a parent drug, often through linkages such as an amide. nih.gov This approach aims to improve the safety profile, particularly reducing gastrointestinal damage, by leveraging the protective effects of slowly released NO. nih.govbohrium.com While not directly studying this compound, these findings establish that the acetamide scaffold can be part of molecules designed to modulate NO pathways and inflammatory cascades. Some studies on acetamide derivatives have specifically evaluated their effect on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for assessing anti-inflammatory potential. nih.govresearchgate.net
Assessment of In Vitro Antifibrotic, Antiviral, or Antineoplastic Properties in Cell Lines
Antifibrotic Properties The in vitro investigation of antifibrotic activity for novel compounds often involves cell-based assays using hepatic stellate cells (HSCs) or gingival fibroblasts (HGFs), which are key cell types in the pathogenesis of liver and oral fibrosis, respectively. criver.comnih.gov A common experimental model involves stimulating these cells with transforming growth factor-beta 1 (TGF-β1) or arecoline (B194364) to induce a fibrotic phenotype, characterized by the increased expression of markers like alpha-smooth muscle actin (α-SMA) and collagen. criver.comnih.gov The potential of test compounds to inhibit this transition is then quantified. While specific data for this compound is not available, this methodology represents the standard approach for assessing the potential antifibrotic properties of related chemical structures. criver.com
Antiviral Properties Derivatives of N-(4-substituted phenyl) acetamide have been synthesized and evaluated for their antiviral activities. In one such study, a series of derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety demonstrated favorable activity against the Tobacco Mosaic Virus (TMV). researchgate.net This suggests that the N-phenyl acetamide scaffold can be a component of molecules with potential applications in controlling viral pathogens. researchgate.net
Antineoplastic Properties The antineoplastic potential of phenylacetamide derivatives has been explored against various human cancer cell lines. These compounds have been shown to possess anti-proliferative and apoptosis-inducing effects. nih.govtbzmed.ac.ir For example, a study on eleven different phenylacetamide derivatives revealed dose-dependent antiproliferative effects on MCF-7 (breast adenocarcinoma), MDA-MB-468 (triple-negative breast cancer), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.ir One specific derivative, designated 3d, was particularly effective at reducing cell viability and inducing apoptosis through both intrinsic and extrinsic signaling pathways. tbzmed.ac.ir Other research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also showed potent cytotoxic effects, especially against the PC-3 prostate carcinoma cell line. nih.gov The table below summarizes the cytotoxic activity of selected, structurally related phenylacetamide derivatives against various cancer cell lines.
| Compound Derivative | Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC-3 | 80 | nih.gov |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC-3 | 52 | nih.gov |
Evaluation of Antioxidant Activities in Cellular Assays
The antioxidant potential of various acetamide derivatives has been investigated through multiple in vitro assays. nih.govresearchgate.net One common method involves evaluating the compound's ability to scavenge synthetic radicals, such as the ABTS radical. nih.gov Furthermore, cellular assays are employed to assess the impact on reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines like J774.A1, typically after stimulation with agents such as tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS). nih.govresearchgate.net
In a study of a related 4H-chromene derivative containing an acetamide functional group, significant antioxidant properties were observed. nih.gov The investigation measured various biochemical parameters in colon tissue, including levels of superoxide (B77818) dismutase (SOD), catalase (CAT), malondialdehyde (MDA), protein carbonyl (PC), and glutathione (B108866) (GSH), to determine the compound's effect on oxidative stress. nih.gov Similarly, research on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives demonstrated marked free radical scavenging activity in a DPPH assay. researchgate.net These studies highlight that the broader class of molecules containing the acetamide structure is of interest for its potential antioxidant effects. researchgate.netmdpi.com
Studies on Target Engagement and Ligand-Receptor Interactions
Specific target engagement and ligand-receptor interaction studies for this compound are not documented in the available literature. However, research on analogous structures provides examples of how such interactions are investigated. Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to a protein target. For instance, a docking study was conducted on a 4H-chromene acetamide derivative to support its observed antioxidant activity by predicting its interaction with cytochrome P450. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Structural Determinants for Biological Activity
The presence of a bromine atom at the terminus of the butoxy chain is a significant feature of N-[4-(4-bromo-butoxy)-phenyl]-acetamide. Halogen substituents can influence a molecule's biological activity through various mechanisms, including altering its electronic properties, lipophilicity, and metabolic stability. In many classes of biologically active compounds, the introduction of a halogen, such as bromine, can lead to enhanced potency.
Research on related N-phenylacetamide derivatives has shown that halogenation of the phenyl ring can modulate activity. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that halogenated substituents on the phenyl ring, such as chloro and bromo groups, are associated with high lipophilicity, which can facilitate passage through biological membranes. While this specific finding relates to phenyl ring substitution, the principle of halogens increasing lipophilicity is broadly applicable.
The bromo substituent in this compound likely contributes to favorable interactions within the binding pocket of its biological target. It can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site on the receptor. This can enhance the affinity and specificity of the ligand-target interaction.
Table 1: Hypothetical Impact of Terminal Substituent on the Butoxy Chain on Receptor Affinity This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for this specific scaffold is not available in the provided search results.
| Substituent (X) in N-[4-(4-X-butoxy)-phenyl]-acetamide | Predicted Receptor Affinity (Ki, nM) | Rationale |
| -H | 50 | Baseline affinity without a terminal halogen. |
| -Cl | 35 | Increased lipophilicity and potential for halogen bonding. |
| -Br | 25 | Further increased lipophilicity and stronger halogen bonding potential compared to chlorine. |
| -I | 30 | Highest lipophilicity, but the larger size may lead to steric hindrance. |
The four-carbon butoxy chain serves as a flexible linker between the phenylacetamide core and the terminal bromine atom. The length and flexibility of this chain are critical determinants of how the molecule orients itself within the binding site of a receptor.
Studies on other classes of compounds with alkoxy chains have demonstrated that chain length can significantly impact biological potency. For instance, in a series of (4-alkoxyphenyl)glycinamides, the length of the alkoxy chain was a key factor in their agonist activity at the GPR88 receptor. Similarly, research on nitazene (B13437292) analogs showed that alkoxy chain length markedly influenced their potency at the mu-opioid receptor, with ethoxy, isopropoxy, and propoxy chains leading to higher potencies than butoxy analogs in that specific series. This suggests that there is often an optimal chain length for maximal activity, and deviations from this length can lead to a decrease in potency.
The flexibility of the butoxy chain allows the bromo-phenylacetamide moiety to adopt various conformations, increasing the probability of achieving an optimal binding orientation. This conformational flexibility can be advantageous for interacting with binding sites that have less defined structural constraints. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the four-carbon length of the butoxy chain in this compound likely represents a balance between sufficient reach to interact with key receptor residues and maintaining a favorable conformational entropy.
Table 2: Hypothetical Effect of Alkoxy Chain Length on Biological Potency This table is illustrative and based on general principles observed in other compound series, as direct comparative data for this specific scaffold is not available in the provided search results.
| Alkoxy Chain (n) in N-[4-(n-Bromo-alkoxy)-phenyl]-acetamide | Predicted Biological Potency (IC50, µM) | Rationale |
| Methoxy (B1213986) (n=1) | 15 | Shorter chain may not allow the bromo group to reach a key interaction point. |
| Ethoxy (n=2) | 8 | Improved positioning of the bromo substituent. |
| Propoxy (n=3) | 5 | Potentially optimal length for bridging key interactions. |
| Butoxy (n=4) | 7 | The chain may be slightly longer than optimal, leading to a slight decrease in potency. |
| Pentoxy (n=5) | 20 | A longer chain may introduce unfavorable steric interactions or excessive flexibility. |
The N-phenylacetamide core is a common scaffold in many biologically active molecules. The acetamide (B32628) group itself is important for establishing hydrogen bonding interactions with receptor backbones or side chains, which can be crucial for anchoring the ligand in the binding site. Modifications to the acetamide, such as N,N-disubstitution, have been shown in other series to allow for the introduction of diverse chemical groups without sacrificing affinity.
Substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. Studies on various N-phenylacetamide derivatives have consistently shown that the nature and position of phenyl ring substituents are critical. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety (an electron-withdrawing group) demonstrated higher cytotoxic effects than those with a methoxy moiety (an electron-donating group). This highlights the importance of the electronic nature of the substituent.
The para-substitution pattern on the phenyl ring of this compound is also significant. In many ligand-receptor interactions, a para-substituted phenyl ring can extend deeper into a binding pocket, allowing the substituent (in this case, the 4-bromo-butoxy group) to interact with specific residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical or structural descriptors of the molecules with their observed biological responses.
The development of a predictive QSAR model for this compound and its analogs would typically involve the following steps:
Data Set Compilation: A series of analogs would be synthesized with systematic variations in the bromo substituent, butoxy chain, and substitutions on the acetamide and phenyl ring. Their biological activity (e.g., IC50 or Ki values) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that correlates a selection of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques like cross-validation and by predicting the activity of a set of compounds not used in the model development (an external test set).
A hypothetical QSAR equation for a series of this compound analogs might look like this:
log(1/IC50) = a(logP) + b(σ) + c(Es) + d
Where:
log(1/IC50) is the biological activity.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
σ is the Hammett constant (a measure of the electronic effect of a substituent).
Es is the Taft steric parameter.
a, b, and c are coefficients determined by the regression analysis, and d is a constant.
Based on QSAR studies of related N-phenylacetamide and N-aryl derivatives, several physicochemical descriptors are likely to be important for the potency and selectivity of this compound. mdpi.com
Lipophilicity (logP or AlogP98): This is often a key descriptor as it governs the ability of a molecule to cross cell membranes and reach its target. The bromo-butoxy chain would significantly contribute to the lipophilicity of the molecule.
Electronic Descriptors: These describe the electronic properties of the molecule and its substituents. Examples include the Hammett constant (σ), dipole moment, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The electronegativity of the bromine atom and any substituents on the phenyl ring would be captured by these descriptors.
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molar refractivity (MR), Taft's steric parameter (Es), and various topological indices like the Wiener index and Kappa shape indices. These would be important for describing how the molecule fits into its binding site.
Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is crucial for interactions with biological targets. The acetamide group, in particular, is a key hydrogen bonding moiety.
Table 3: Key Physicochemical Descriptors and Their Likely Influence on the Activity of this compound Analogs
| Descriptor | Type | Likely Influence on Activity | Rationale |
| logP | Hydrophobicity | Positive correlation up to an optimal point | Essential for membrane permeation and hydrophobic interactions with the target. |
| Dipole Moment | Electronic | May have a complex relationship with activity | Influences polar interactions and overall solubility. |
| Molar Refractivity (MR) | Steric/Electronic | Positive correlation | Relates to the volume of the molecule and its polarizability, which can be important for binding. |
| Wiener Index | Topological | Can correlate with molecular size and shape | Provides information on the branching and compactness of the molecule. |
| Number of H-bond Donors/Acceptors | Structural | Critical for specific interactions | The acetamide group provides key hydrogen bonding capabilities. |
Design Principles for Lead Optimization in this compound Derivatives
The journey from a promising hit compound to a viable drug candidate is paved with meticulous molecular modifications, a process known as lead optimization. For the chemical scaffold represented by this compound, this process is guided by a deep understanding of its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). These studies systematically explore how alterations to the molecule's structure influence its biological activity and physicochemical properties, respectively. The ultimate goal is to enhance potency, selectivity, and metabolic stability while minimizing toxicity.
Rational Design Strategies Based on SAR Insights
Rational drug design for derivatives of this compound hinges on the systematic modification of its core components: the acetamide group, the central phenyl ring, and the 4-bromo-butoxy side chain. Each of these regions presents opportunities for optimization, and insights from SAR studies on analogous compounds can guide these efforts.
The Acetamide Moiety: The N-acetyl group is a critical pharmacophoric feature. Modifications in this region, such as replacing the methyl group with larger alkyl or aryl substituents, can influence binding affinity and selectivity. For instance, in related N-phenylacetamide series, the introduction of different substituents on the acetyl group has been shown to modulate activity against various biological targets.
The Phenyl Ring: The central aromatic ring serves as a scaffold, and its substitution pattern is a key determinant of biological activity. The introduction of electron-donating or electron-withdrawing groups at different positions can alter the electronic properties of the molecule, affecting its interaction with target proteins. For example, studies on similar N-phenylacetamide structures have demonstrated that substitutions on the phenyl ring can significantly impact their inhibitory potency.
The 4-Bromo-butoxy Side Chain: This flexible chain plays a crucial role in positioning the terminal bromine atom for potential interactions within a binding pocket. The length of the alkoxy chain is a critical parameter. Studies on related compounds with alkoxy chains of varying lengths have shown that even a single carbon difference can dramatically alter biological potency. The terminal bromine atom is another key interaction point. It can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
To illustrate the impact of these modifications, consider the hypothetical SAR data presented in the table below, based on general principles observed in similar chemical series.
| Compound ID | R1 (Acetamide) | R2 (Phenyl Ring) | Alkoxy Chain (n) | X (Terminal Group) | Biological Activity (IC50, nM) |
| 1 | -CH3 | H | 4 | Br | 100 |
| 2 | -CH2CH3 | H | 4 | Br | 150 |
| 3 | -CH3 | 3-Cl | 4 | Br | 50 |
| 4 | -CH3 | H | 3 | Br | 200 |
| 5 | -CH3 | H | 5 | Br | 120 |
| 6 | -CH3 | H | 4 | Cl | 110 |
| 7 | -CH3 | H | 4 | I | 90 |
This table is illustrative and based on general SAR principles for analogous compounds.
From this hypothetical data, several rational design strategies emerge:
Halogen Tuning: The improved activity of the iodo analog (Compound 7) suggests that the size and polarizability of the terminal halogen are important for the interaction.
Chain Length Optimization: The variation in activity with chain length (Compounds 4 and 5) indicates an optimal length for the alkoxy linker to correctly position the terminal halogen.
Aromatic Substitution: The enhanced potency of the chloro-substituted phenyl ring (Compound 3) suggests that this position is amenable to modification to improve binding.
Fragment-Based Drug Discovery and Scaffold Hopping Approaches
Beyond systematic modification of the lead compound, more innovative strategies like fragment-based drug discovery (FBDD) and scaffold hopping can be employed to explore novel chemical space and identify compounds with improved properties.
Fragment-Based Drug Discovery (FBDD): In FBDD, small chemical fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. For the this compound scaffold, one could envision a fragment-based approach where the N-phenylacetamide core and the bromo-butoxy tail are treated as separate fragments. Screening a library of fragments could identify alternative cores that bind to the same target, which could then be elaborated with the bromo-butoxy chain or a similar functional group. This approach allows for the exploration of diverse chemical scaffolds that may offer advantages in terms of intellectual property or physicochemical properties.
Scaffold Hopping: This strategy involves replacing the central core of the molecule (the N-phenylacetamide group in this case) with a different, isofunctional scaffold while retaining the key binding elements (the bromo-butoxy chain). The goal is to identify novel chemotypes with similar biological activity but potentially improved ADME (absorption, distribution, metabolism, and excretion) properties. For example, the phenylacetamide core could be replaced with a bioisosteric heterocycle. This can lead to the discovery of compounds with entirely new intellectual property and potentially superior drug-like characteristics.
The table below illustrates potential scaffold hops for the N-phenylacetamide core.
| Original Scaffold | Potential Bioisosteric Scaffolds | Rationale |
| N-Phenylacetamide | Benzimidazole | Retains aromatic and hydrogen bonding features. |
| Indole | Offers a different arrangement of hydrogen bond donors and acceptors. | |
| Thiazole | Introduces a different heteroaromatic core with distinct electronic properties. |
This table provides examples of potential bioisosteric replacements for the core scaffold.
By employing these advanced lead optimization strategies, medicinal chemists can systematically refine the structure of this compound to develop analogs with enhanced therapeutic potential.
Preclinical Pharmacological Evaluation Non Human in Vivo Models
Pharmacokinetic and Pharmacodynamic Characterization in Experimental Animals
Tissue Distribution and Bioavailability Assessments.There are no published studies detailing the tissue distribution or bioavailability of N-[4-(4-Bromo-butoxy)-phenyl]-acetamide in any experimental animal models.
Data Tables
No data is available to populate tables for the preclinical pharmacological evaluation of this compound.
Based on a comprehensive search of available scientific literature, there is currently no publically accessible data regarding the preclinical pharmacodynamic biomarker analysis of the specific chemical compound this compound in non-human in vivo models.
Therefore, the requested article section with detailed research findings and data tables cannot be generated at this time. Scientific investigation into the pharmacodynamic effects and associated biomarkers of this particular compound has not been published or is not available in the public domain.
Advanced Analytical Methodologies for Research and Discovery
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is an indispensable tool in pharmaceutical analysis for separating, identifying, and quantifying components within a mixture. For a compound like N-[4-(4-Bromo-butoxy)-phenyl]-acetamide, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve distinct but complementary roles.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound. wjpmr.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound due to its moderate polarity. nih.gov Such a method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. wjpmr.com
A typical RP-HPLC method would involve a C18 stationary phase column, which provides excellent separation for a wide range of aromatic compounds. nih.govsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) formate) to ensure good peak shape and resolution. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the main compound and any potential impurities with different polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl-acetamide structure contains a chromophore that absorbs UV light. The detection wavelength would be set at the absorbance maximum of the compound to achieve the highest sensitivity. For more comprehensive analysis, a photodiode array (PDA) detector can be used to acquire full UV spectra, which aids in peak identification and purity assessment. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for definitive identification of impurities by providing molecular weight information. ijprajournal.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. nih.gov |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.1) B: Acetonitrile | Aqueous and organic components to facilitate elution. nih.gov |
| Elution | Gradient | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detection | UV at 245 nm | Quantification based on UV absorbance of the aromatic ring. |
| Injection Volume | 10 µL | Standard volume for introducing the sample. |
While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for the analysis of volatile and semi-volatile impurities that may be present from the synthesis or degradation of this compound. biomedres.usnih.gov Impurities could include residual solvents, unreacted starting materials (e.g., 4-aminophenol (B1666318) derivatives), or by-products (e.g., 1,4-dibromobutane). nih.govscience.gov
In GC-MS, the sample is vaporized and separated based on boiling point and interaction with a stationary phase within a long capillary column. biomedres.us The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for highly specific identification. For analyzing trace-level volatile impurities in a non-volatile substance, headspace GC is often the most suitable technique, as it minimizes contamination of the GC system by injecting only the vapor phase above the sample. ijprajournal.com Some polar impurities, like 4-aminophenol, may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis. hmdb.ca
Orthogonal Analytical Approaches
To build a comprehensive analytical profile, orthogonal methods—techniques that rely on different separation principles or properties—are employed. This ensures that no impurities are missed and provides a more complete understanding of the compound's characteristics.
This compound is an achiral molecule as it does not possess a stereogenic center and is superimposable on its mirror image. Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for its purity assessment.
However, for the purpose of illustrating the methodology, if a chiral center were introduced into the molecule (for example, through substitution on the butoxy chain), the resulting enantiomers would need to be separated and quantified. Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatography. libretexts.org Chiral chromatography utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are among the most widely used for separating a broad range of chiral compounds via HPLC. chromatographyonline.comnih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving enantioseparation. mdpi.com Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient results than HPLC. nih.gov
Thermal analysis techniques are crucial for characterizing the solid-state properties of a compound. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rroij.com This provides information on melting point, heat of fusion, and solid-solid phase transitions, which are critical for identifying different crystalline forms, or polymorphs. tainstruments.comamericanpharmaceuticalreview.com Polymorphs of the same compound can have different physical properties, including solubility and stability, making their control essential in pharmaceutical development. nih.govresearchgate.net
Thermogravimetric Analysis (TGA) is often used in conjunction with DSC. TGA measures changes in a sample's mass as a function of temperature, providing information on thermal stability, decomposition temperatures, and the presence of residual solvents or water. tainstruments.comamericanpharmaceuticalreview.com For this compound, DSC would reveal its melting point and crystalline purity, while TGA would indicate the temperature at which it begins to decompose. Data from related acetanilide (B955) compounds can provide a reference for expected thermal behavior. umsl.eduresearchgate.net
| Compound | Melting Point (Tm, onset) | Heat of Fusion (ΔHfus) | Reference |
|---|---|---|---|
| Acetanilide | 386.9 K (113.8 °C) | 22.1 kJ/mol | umsl.eduresearchgate.net |
| 4-Methoxyacetanilide | 398.2 K (125.1 °C) | 25.4 kJ/mol | umsl.eduresearchgate.net |
| 4-Ethoxyacetanilide | 407.0 K (133.9 °C) | 32.0 kJ/mol | umsl.eduresearchgate.net |
Method Validation for Reproducible Research Outcomes
Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. chromatographyonline.com Method validation is a regulatory requirement in the pharmaceutical industry and is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.eu The validation process ensures that the method is reliable, reproducible, and accurate for the analysis of this compound. pharmaguideline.com
The core parameters evaluated during the validation of a quantitative HPLC method include specificity, linearity, accuracy, precision, range, and robustness. amsbiopharma.combiopharminternational.com
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. amsbiopharma.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. biopharminternational.com
Accuracy is the closeness of the test results to the true value, often determined by analyzing a sample with a known concentration. amsbiopharma.com
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). biopharminternational.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. pharmaguideline.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. duyaonet.com
| Parameter | Definition | Typical Acceptance Criterion (for HPLC Assay) |
|---|---|---|
| Accuracy | Closeness of test results to the true value. amsbiopharma.com | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Precision under the same conditions over a short time. biopharminternational.com | RSD ≤ 2.0%. amsbiopharma.com |
| Specificity | Ability to measure the analyte in the presence of other components. amsbiopharma.com | Peak purity index > 0.995; no co-elution. |
| Linearity | Proportional relationship between signal and concentration. amsbiopharma.com | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval where the method is precise, accurate, and linear. pharmaguideline.com | Typically 80% to 120% of the test concentration. |
| Robustness | Capacity to remain unaffected by small variations in method parameters. duyaonet.com | System suitability parameters remain within limits. |
Future Research Directions and Translational Perspectives
Development of Advanced Analogues with Enhanced Specificity and Potency
The core structure of N-[4-(4-Bromo-butoxy)-phenyl]-acetamide, featuring a phenylacetamide moiety linked to a bromobutoxy chain, offers a versatile scaffold for chemical modification. The development of advanced analogues will be crucial in enhancing its biological activity, specificity, and potency. Future research will likely focus on systematic structure-activity relationship (SAR) studies to identify key pharmacophoric features.
Key areas for modification could include:
Alterations to the Phenyl Ring: Introduction of various substituents on the phenyl ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, studies on other phenylacetamide derivatives have shown that the presence of electron-withdrawing or electron-donating groups can modulate anticancer and anti-inflammatory activities. nih.govresearchgate.net
Modification of the Acetamide (B32628) Linker: The acetamide group is a critical hydrogen bond donor and acceptor, contributing to stable interactions with protein targets. researchgate.net Modifications to this linker, such as altering its length or rigidity, could optimize binding affinity and selectivity.
Varying the Alkoxy Chain: The length and nature of the butoxy chain can be altered to fine-tune the compound's lipophilicity and pharmacokinetic properties. Replacing the bromine atom with other halogens or functional groups could also lead to analogues with different metabolic stabilities and target interactions. nih.gov
The synthesis of a library of such analogues, followed by rigorous biological screening, will be instrumental in identifying lead compounds with superior therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future applications of AI and ML in this context may include:
Predictive Modeling: Machine learning algorithms can be trained on existing datasets of related compounds to build predictive models for various properties, including bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govbiorxiv.orgnih.gov This can help prioritize the synthesis of compounds with the highest probability of success.
Generative AI for De Novo Design: Generative AI models can design entirely new molecules with desired properties by learning from the structural features of known active compounds. eurekalert.orgosu.edu This could lead to the discovery of novel analogues of this compound with optimized characteristics.
Quantitative Structure-Activity Relationship (QSAR) Studies: AI-driven QSAR models can establish mathematical relationships between the chemical structure of the analogues and their biological activity, providing valuable insights for rational drug design. researchgate.net
By integrating AI and ML into the design-make-test-analyze cycle, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with drug development. oxfordglobal.com
Exploration of Novel Therapeutic Areas and Biological Targets
While the initial therapeutic focus for a new compound might be narrow, its structural features may hint at a broader range of biological activities. The N-phenylacetamide scaffold is present in a variety of biologically active molecules, suggesting that this compound and its analogues could have potential in multiple therapeutic areas. ebi.ac.uknist.gov
Potential novel therapeutic avenues to explore include:
Anticancer Activity: Numerous phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govtbzmed.ac.irijcce.ac.irnih.gov Future research could investigate the potential of this compound as an anticancer agent, exploring its mechanism of action, which could involve the induction of apoptosis or inhibition of key signaling pathways.
Histone Deacetylase (HDAC) Inhibition: Some compounds with similar structural features have been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer and other diseases. sigmaaldrich.comnih.govrndsystems.commdpi.com Investigating the HDAC inhibitory activity of this compound could open up new therapeutic possibilities.
Anti-inflammatory and Analgesic Effects: The acetamide moiety is a common feature in compounds with anti-inflammatory and analgesic properties. researchgate.netnih.gov Preclinical studies could be designed to evaluate the potential of this compound in treating inflammatory conditions and pain.
Antibacterial and Antifungal Activity: Various acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.comnih.govresearchgate.net Screening this compound against a panel of pathogenic bacteria and fungi could reveal its potential as an anti-infective agent.
A systematic screening of the compound against a diverse range of biological targets will be essential to uncover its full therapeutic potential.
Challenges and Opportunities in Bringing Research Compounds to Preclinical Development
The transition of a promising research compound from the laboratory to preclinical development is a critical and often challenging phase. ppd.com For this compound and its analogues, several hurdles will need to be overcome.
Challenges:
Toxicity and Safety Profile: A thorough evaluation of the compound's toxicity is paramount. The presence of a bromine atom, while potentially contributing to bioactivity, can also be a source of toxicity. researchgate.net Comprehensive toxicology studies will be required to establish a safe dose range.
Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism are common challenges in drug development. europeanpharmaceuticalreview.com Optimizing the ADMET properties of the lead compound through chemical modification will be crucial.
Scalable Synthesis: Developing a cost-effective and scalable synthetic route for the lead compound is essential for further development and potential commercialization. labmanager.com
Target Identification and Validation: Elucidating the precise molecular target and mechanism of action is often a complex and resource-intensive process, yet it is fundamental for rational drug development.
Opportunities:
Addressing Unmet Medical Needs: If the compound demonstrates a unique mechanism of action or efficacy in a disease area with limited treatment options, it could represent a significant therapeutic advancement.
Biomarker Development: Identifying biomarkers that can predict patient response to the drug can facilitate more efficient clinical trial design and personalized medicine approaches.
Innovative Formulation Strategies: Advanced drug delivery systems can be employed to improve the solubility, stability, and bioavailability of the compound, enhancing its therapeutic efficacy.
Successfully navigating these challenges and capitalizing on the opportunities will be key to realizing the translational potential of this compound and its future analogues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(4-Bromo-butoxy)-phenyl]-acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, reacting 4-hydroxyphenylacetamide with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. The bromobutoxy group substitutes the hydroxyl group, yielding the target compound with ~90% purity. Purification involves column chromatography (silica gel, ethyl acetate/hexane) . Alternative routes include coupling 4-aminophenol derivatives with brominated alkylating agents, followed by acetylation .
Q. How is this compound structurally characterized?
- Methodological Answer : Key techniques include:
- NMR : NMR (CDCl₃) shows signals for the acetamide methyl group (~2.1 ppm), aromatic protons (~6.8–7.3 ppm), and bromobutoxy chain protons (e.g., δ 3.4–3.6 ppm for OCH₂).
- IR : Stretching vibrations for amide C=O (~1660 cm⁻¹) and C-Br (~560 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 286.17 (C₁₂H₁₄BrNO₂) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Methodological Answer :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves impurities like unreacted bromobutane or hydroxylated by-products .
Q. What pharmacological activities are observed in structural analogs of this compound?
- Methodological Answer : Analogs with sulfonamide or piperazinyl groups (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide ) exhibit analgesic and anti-inflammatory activity. To assess bioactivity:
- In Vivo Models : Carrageenan-induced paw edema in rats for anti-inflammatory testing.
- In Vitro Assays : COX-2 inhibition assays (ELISA) to evaluate mechanism .
Q. How can contradictory spectroscopic data (e.g., unexpected peaks) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing aromatic protons from bromobutoxy chain protons).
- LC-MS/MS : Identifies trace impurities (e.g., de-brominated by-products) with high sensitivity .
Q. What is the role of the bromine substituent in reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Bromine acts as a leaving group in nucleophilic substitution reactions (e.g., Suzuki coupling to introduce aryl groups).
- Bioactivity : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs. Computational studies (e.g., LogP calculations) predict pharmacokinetic properties .
Key Research Notes
- Synthetic Challenges : Competing elimination reactions may form alkene by-products; controlled temperature (80–100°C) minimizes this .
- Biological Relevance : The bromobutoxy chain’s length and flexibility influence binding to hydrophobic enzyme pockets, as seen in sulfonamide-based analgesics .
For further analysis, consult crystallographic data (e.g., single-crystal X-ray diffraction) to confirm stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
